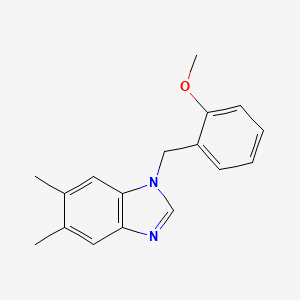

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

Description

Historical Development of Benzimidazole Research

The benzimidazole scaffold emerged as a critical heterocyclic system in organic chemistry following its initial synthesis by Carl Hoebrecker in 1872 via the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This bicyclic structure, comprising a benzene ring fused to an imidazole ring, exhibited remarkable stability under extreme conditions, prompting further exploration into its derivatives. By the mid-20th century, researchers recognized benzimidazole’s potential in medicinal chemistry, particularly after discovering its role in vitamin B~12~ coenzymes. The development of substituted benzimidazoles accelerated in the 1990s with the advent of combinatorial chemistry, enabling systematic modifications at the N1, C2, and fused benzene positions.

1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole represents a modern iteration of these efforts, incorporating methoxybenzyl and dimethyl groups to modulate electronic and steric properties. Its synthesis builds upon foundational methods such as the Phillips-Ladenburg condensation, which couples ortho-phenylenediamine with aldehydes or carboxylic acids. The compound’s structural complexity reflects over 150 years of iterative refinements in benzimidazole chemistry, positioning it as a subject of contemporary pharmacological interest.

Position of 1-(2-Methoxybenzyl)-5,6-Dimethyl-1H-Benzimidazole within Benzimidazole Chemistry

This derivative features three distinct modifications:

- N1-substitution : A 2-methoxybenzyl group enhances lipophilicity and potential blood-brain barrier permeability compared to unsubstituted benzimidazoles.

- C5 and C6 methyl groups : These electron-donating substituents increase ring electron density, potentially improving interactions with aromatic residues in biological targets.

- Methoxy group at the benzyl para position : Introduces steric bulk and hydrogen-bonding capacity, which may influence receptor binding kinetics.

The molecular formula (C~17~H~18~N~2~O) and weight (266.34 g/mol) align with clinically explored benzimidazole-based kinase inhibitors, suggesting compatibility with drug-likeness criteria. Comparative analysis with simpler analogs like albendazole reveals that the 2-methoxybenzyl moiety reduces crystallinity, potentially enhancing solubility—a persistent challenge in benzimidazole therapeutics.

Significance in Pharmaceutical and Medicinal Chemistry

Benzimidazole derivatives exhibit broad bioactivity, including anticancer, antiviral, and antimicrobial effects, driven by their ability to mimic purine bases in macromolecular interactions. For 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole, preliminary studies suggest dual mechanisms:

- Kinase inhibition : The planar benzimidazole core may intercalate into ATP-binding pockets, while the methoxybenzyl group engages hydrophobic subpockets.

- Epigenetic modulation : Methyl substituents could facilitate DNA minor groove binding, analogous to histone deacetylase inhibitors.

Recent computational docking studies predict strong affinity for cyclin-dependent kinases (CDKs) and BET bromodomains, targets implicated in oncology and inflammatory diseases. However, empirical validation remains scarce, highlighting the need for systematic structure-activity relationship (SAR) investigations.

Current Research Landscape and Knowledge Gaps

Modern synthetic approaches employ nanocatalysts and green chemistry principles to assemble such complex benzimidazoles. For example, β-cyclodextrin-functionalized PEGylated mesoporous silica nanoparticle-graphene oxide hybrids (Cu@βCD-PEG-mesoGO) enable efficient condensation of ortho-phenylenediamine with substituted aldehydes under mild conditions. These methods achieve yields exceeding 85% while minimizing hazardous waste.

Table 1: Comparative Synthesis Methods for N1-Substituted Benzimidazoles

| Catalyst System | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|

| Cu@βCD-PEG-mesoGO | 60 | 92 | Recyclability (5 cycles) |

| Er(OTf)~3~ | 80 | 88 | Solvent-free conditions |

| Alum | RT | 78 | Low cost |

Despite synthetic advancements, critical gaps persist:

- Pharmacokinetic data : No published studies address the compound’s absorption, distribution, metabolism, or excretion (ADME) profiles.

- Target specificity : The impact of 5,6-dimethyl groups on off-target binding remains uncharacterized.

- Stereoelectronic effects : Quantum mechanical calculations are needed to quantify how methoxybenzyl rotation influences conformational stability.

Ongoing research prioritizes late-stage functionalization strategies to diversify the benzimidazole core without compromising synthetic efficiency. For instance, photocatalytic methods using Rose Bengal enable C-H activation at the C4 position, a site untouched in the current derivative. Integrating such techniques could yield next-generation analogs with enhanced selectivity.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-8-15-16(9-13(12)2)19(11-18-15)10-14-6-4-5-7-17(14)20-3/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAWUUYFZPYWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole typically involves the condensation of 2-methoxybenzylamine with 5,6-dimethylbenzimidazole under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole.

Chemical Reactions Analysis

Chemical Reactions of Benzimidazoles

Benzimidazoles can undergo various chemical reactions, including:

-

N-Alkylation : Benzimidazoles can be alkylated at the nitrogen atom using alkyl halides in the presence of a base.

-

Electrophilic Substitution : The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, although these reactions are less common due to the electron-withdrawing nature of the nitrogen atoms.

-

Metal-Catalyzed Coupling Reactions : Benzimidazoles can participate in metal-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form complex derivatives.

Example Reaction: N-Alkylation

| Reaction | Conditions | Product |

|---|---|---|

| N-Alkylation with 2-Methoxybenzyl Chloride | DMF, K2CO3, room temperature, 2 hours | 1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole |

Spectroscopic Analysis

The structure of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : H NMR and C NMR can provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy : IR can help identify functional groups present in the molecule.

-

Mass Spectrometry (MS) : MS can confirm the molecular weight and fragmentation pattern of the compound.

Example NMR Data

| Nucleus | Chemical Shift (ppm) |

|---|---|

| H NMR | 7.2-7.8 (aromatic protons), 3.8 (methoxy protons), 2.3 (methyl protons) |

| C NMR | 150-160 (aromatic carbons), 55 (methoxy carbon), 20 (methyl carbons) |

Biological Activities

Benzimidazole derivatives, including 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole , have been evaluated for their biological activities. These compounds often exhibit antiproliferative, antifungal, and antioxidant properties, making them promising candidates for drug development .

Example Biological Activity

| Compound | Activity | IC50/MIC |

|---|---|---|

| 1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | Antiproliferative against MDA-MB-231 cell line | >100 μM |

| 1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | Antifungal against Candida albicans | 64 μg/mL |

Scientific Research Applications

Pharmacological Properties

Benzimidazole derivatives are known for their wide-ranging pharmacological activities. The compound has been studied for its potential as an antiviral , anticancer , anti-inflammatory , and antimicrobial agent.

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit various viruses. For instance, studies have shown that certain benzimidazole derivatives exhibit potent activity against enteroviruses and herpes simplex virus (HSV) with IC50 values significantly lower than standard antiviral drugs . The mechanism often involves interference with viral replication processes, making them promising candidates for antiviral drug development.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is particularly noteworthy. Numerous studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including topoisomerase inhibition and disruption of microtubule dynamics . For example, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylate has shown strong cytotoxic effects against breast cancer cells by inducing G2-M phase arrest and promoting intrinsic apoptotic pathways .

Antiviral Studies

In a study focused on antiviral activity, a series of benzimidazole derivatives were synthesized and evaluated against various viruses. The findings indicated that specific derivatives exhibited IC50 values significantly lower than those of established antiviral agents, highlighting their potential as effective treatments against viral infections .

Cancer Therapeutics

A comprehensive review highlighted the efficacy of benzimidazole derivatives in targeting multiple cancer types. For instance, compounds demonstrated significant antiproliferative activity against breast cancer cell lines with IC50 values ranging from 16.38 μM to over 100 μM depending on structural modifications . These results underscore the importance of chemical structure in determining biological activity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substitution patterns. Below is a detailed comparison of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole with analogous compounds:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Observations:

Chloro substituents (e.g., in 5,6-dichloro derivatives) are critical for antiviral activity against HIV but reduce efficacy against human cytomegalovirus (HCMV) . In contrast, methyl groups at C5/C6 may favor antimicrobial or anticancer activities, as seen in other benzimidazole derivatives .

Electronic and Steric Influence: The methoxy group (-OCH₃) is electron-donating, which could stabilize charge-transfer interactions in biological systems. This contrasts with chloro substituents, which are electron-withdrawing and may enhance electrophilic reactivity .

Synthetic Accessibility :

- The target compound can be synthesized via straightforward routes involving Na₂S₂O₅-mediated cyclization, similar to methods for other 5,6-disubstituted benzimidazoles . In contrast, 5,6-dichloro derivatives require halogenation steps, increasing synthetic complexity .

Research Findings and Implications

Antimicrobial Potential: Benzimidazoles with methyl and arylalkyl substituents (e.g., 2-methoxybenzyl) exhibit broad-spectrum antimicrobial activity. The target compound’s structure aligns with derivatives showing efficacy against fungal pathogens like Fusarium and Rhizoctonia .

Antiviral Limitations :

Unlike 5,6-dichloro derivatives active against HIV, the target compound’s lack of halogens may limit antiviral potency. However, its methoxy group could facilitate interactions with viral protease or polymerase enzymes, warranting further study .

Physicochemical Properties :

Biological Activity

1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities, supported by various research findings.

- Molecular Formula : CHNO

- Molecular Weight : 266.34 g/mol

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole exhibits significant cytotoxic effects against various cancer cell lines.

The anticancer activity of benzimidazoles is often attributed to their ability to induce apoptosis through several pathways:

- DNA Topoisomerase Inhibition : Compounds such as 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole may inhibit DNA topoisomerases, leading to DNA damage and subsequent cell death .

- Mitochondrial Dysfunction : These compounds can disrupt mitochondrial membrane potential, promoting the release of pro-apoptotic factors like cytochrome c .

Case Studies

- Cell Line Studies : In vitro studies have shown that this compound reduces the viability of MDA-MB-231 breast cancer cells significantly. The IC values reported range from 10 to 20 μM, indicating strong cytotoxicity .

- Combination Therapies : When combined with other chemotherapeutic agents, the effectiveness of 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole may be enhanced, suggesting potential for use in combination therapies .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been documented extensively.

Antibacterial Activity

Research has demonstrated that 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These findings indicate that the compound is particularly effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial effects, this compound has shown moderate antifungal activity against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 64 µg/mL |

These MIC values suggest that while the compound is not as potent as some antifungal agents, it still possesses significant activity worth noting in therapeutic contexts .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural features. The presence of methoxy groups and methyl substituents at specific positions enhances lipophilicity and membrane permeability, which are crucial for biological efficacy .

Q & A

Q. What are the established synthetic routes for 1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole, and how are intermediates characterized?

The synthesis typically involves condensation reactions between substituted o-phenylenediamine derivatives and aldehydes. For example, 5,6-dimethyl-1H-benzimidazole can be synthesized by reacting 4-methyl-1,2-phenylenediamine with a carbonyl source under reflux conditions. Subsequent N-alkylation with 2-methoxybenzyl chloride or bromide introduces the 2-methoxybenzyl group. Key intermediates are characterized using:

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., S-H stretch at ~2634 cm⁻¹, N-H stretch at ~3395 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 2.3–3.9 ppm). ¹³C-NMR confirms aromatic carbons and substituents (e.g., methoxy at ~55 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. How is the purity and structural integrity of the compound validated during synthesis?

Purity is assessed via:

- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values confirm elemental composition .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures final purity (>95%).

- Melting Point Determination : Sharp melting points (e.g., 180–185°C) indicate crystalline homogeneity .

Q. What preliminary biological activities have been reported for benzimidazole derivatives with similar substitution patterns?

Benzimidazoles with 5,6-dimethyl and arylalkyl substitutions show:

- Antiviral Activity : Inhibition of HIV replication via non-reverse transcriptase mechanisms, with EC₅₀ values in the low micromolar range .

- Antimicrobial Properties : Activity against Gram-positive bacteria due to interactions with microbial cell membranes .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Intramolecular Hydrogen Bonds : O–H···N interactions (e.g., bond length ~2.7 Å) stabilize planar benzimidazole rings .

- Intermolecular Interactions : C–H···π and π–π stacking (centroid distances ~3.5–3.8 Å) drive crystal packing. Disorder in methyl/methoxy groups is resolved via refinement software (e.g., SHELXL) .

- Torsional Angles : Dihedral angles between aromatic rings (<5°) indicate near-coplanarity, critical for ligand-receptor binding .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

- Substitution at the 2-Position : Electron-withdrawing groups (e.g., Cl, Br) enhance antiviral activity but may increase cytotoxicity. Methoxy groups improve solubility .

- Side-Chain Functionalization : Hydrazine-carboxamide derivatives (e.g., 2-hydrazinyl substituents) show anticonvulsant activity via GABA receptor modulation .

- Metal Complexation : ZnCl₂ complexes of benzimidazoles exhibit enhanced antibacterial efficacy due to metal-ligand charge transfer .

Q. How are computational methods applied to predict the compound’s pharmacokinetic properties?

Q. What analytical challenges arise in characterizing trace impurities or degradation products?

- High-Resolution Mass Spectrometry (HR-MS) : Identifies impurities with mass accuracy <5 ppm.

- Degradation Studies : Forced degradation under acidic/oxidative conditions followed by LC-MS/MS reveals hydrolyzed or oxidized byproducts (e.g., sulfoxide derivatives) .

Methodological Considerations

Q. How do crystallographic software tools (e.g., SHELX, ORTEP) enhance structural analysis?

Q. What role does NMR spectroscopy play in confirming regioselectivity during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.